molecular formula C24H23N3O2S B2881244 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 897461-66-4

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No.: B2881244
CAS No.: 897461-66-4
M. Wt: 417.53
InChI Key: AWHHEGMARFOWOH-UHFFFAOYSA-N
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Description

2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an ethoxyphenyl group and an indolinyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions using ethoxybenzene derivatives.

    Attachment of the Indolinyl Moiety: This can be done through nucleophilic substitution reactions or coupling reactions using indoline derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolinyl moiety, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can occur at the imidazo[2,1-b]thiazole core, potentially altering its electronic properties.

    Substitution: The ethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving imidazo[2,1-b]thiazoles.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with imidazo[2,1-b]thiazole cores can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl and indolinyl groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone
  • 2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Uniqueness

The presence of the ethoxyphenyl group in 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-methylindolin-1-yl)ethanone may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-3-29-20-10-8-17(9-11-20)21-14-26-19(15-30-24(26)25-21)13-23(28)27-16(2)12-18-6-4-5-7-22(18)27/h4-11,14-16H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHEGMARFOWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4C(CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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